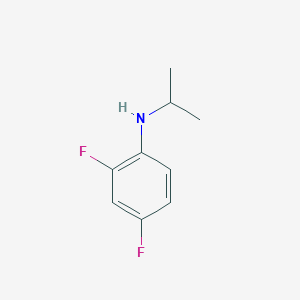

2,4-Difluoro-N-isopropylaniline

Description

Properties

IUPAC Name |

2,4-difluoro-N-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMISTBHYUBGZJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Difluoro-N-isopropylaniline can be synthesized by reacting 2,4-difluoroaniline with an isopropyl halide (such as isopropyl bromide) in the presence of a high-boiling solvent or without any solvent under normal or higher pressures at temperatures above 80°C . The reaction proceeds almost quantitatively, forming the target compound as a salt of hydrohalic acid generated by the elimination of the halogen from the halide used .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity at a lower cost. This involves using high-boiling solvents and maintaining specific reaction conditions to ensure the efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-N-isopropylaniline undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

2,4-Difluoro-N-isopropylaniline has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-N-isopropylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2,4-Difluoro-N-propylaniline

N-Isopropyl-4-fluoro-2-nitroaniline

- Structure : Features a nitro group at the 2-position and a single fluorine at the 4-position.

- Key Differences : The nitro group is a stronger electron-withdrawing group than fluorine, significantly reducing the amine's basicity and altering its electronic profile for electrophilic reactions .

Fluorinated Derivatives

2-Methyl-4-heptafluoroisopropylaniline

- Structure : Contains a heptafluoroisopropyl group (C(C(F)₃)₃) and a methyl group.

- Molecular Formula : C₁₀H₈F₇N (MW: 275.17) .

- Key Differences : The heptafluoroisopropyl group introduces extreme electronegativity and steric bulk, enhancing thermal stability and chemical inertness. This makes the compound suitable for high-performance materials, unlike 2,4-Difluoro-N-isopropylaniline, which has moderate fluorination .

4-Fluoro-2-nitroaniline

- Structure : Lacks the isopropyl group but includes a nitro substituent.

- Molecular Formula: C₆H₅FNO₂ (MW: 158.11) .

- Key Differences : The absence of an alkylamine group reduces steric effects, while the nitro group increases acidity (pKa ~1-2) compared to this compound (pKa ~3-4 estimated) .

Nitro-Substituted Analogs

N-Isopropyl-2-nitro-4-(trifluoromethyl)aniline

- Structure : Combines a trifluoromethyl group (strong electron-withdrawing) and nitro substituent.

- Molecular Formula : C₁₀H₁₀F₃N₂O₂ (MW: 262.19) .

- Key Differences : The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound more suited for pharmaceutical applications than the less fluorinated this compound .

Comparative Data Table

*Estimated due to incomplete data in evidence.

Biological Activity

2,4-Difluoro-N-isopropylaniline (DFIPA) is an aromatic amine characterized by the presence of two fluorine atoms at the 2 and 4 positions on the benzene ring and an isopropyl group attached to the nitrogen atom. This unique structure imparts distinct chemical and biological properties, making DFIPA a compound of interest in various scientific fields, particularly in medicinal chemistry and agrochemical applications.

The chemical formula of DFIPA is , with a molecular weight of approximately 173.21 g/mol. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, which are critical factors in biological activity. DFIPA undergoes various chemical reactions typical for aromatic amines, including:

- Substitution Reactions : The fluorine atoms can be substituted with other functional groups.

- Oxidation and Reduction Reactions : These reactions can yield different derivatives depending on the reagents used.

The mechanism of action involves binding to specific molecular targets such as enzymes or receptors, altering their activity and leading to various biological effects. This interaction can influence pathways related to cell signaling, proliferation, and apoptosis, which are vital in both therapeutic and toxicological contexts.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of DFIPA. It has been observed that DFIPA exhibits significant activity against a range of bacterial strains. For instance, in vitro assays demonstrated that DFIPA inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Antitumor Activity

DFIPA has also been evaluated for its antitumor efficacy. In preclinical studies involving xenograft models, compounds structurally related to DFIPA showed promising results in inhibiting tumor growth. The compound's ability to interfere with key signaling pathways involved in cancer cell proliferation indicates its potential as a lead compound for further development in oncology .

Applications in Pharmaceuticals and Agrochemicals

DFIPA serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique properties make it suitable for developing herbicides and pesticides that leverage its biological activity against target organisms. The compound's role as a precursor in pharmaceutical formulations highlights its importance in drug discovery and development.

Case Studies

Several case studies have documented the biological activity of DFIPA:

- Antimicrobial Efficacy : A study published in 2020 assessed DFIPA's effectiveness against antibiotic-resistant strains of bacteria. Results indicated that DFIPA could inhibit bacterial growth at concentrations lower than those required for traditional antibiotics .

- Antitumor Effects : In another study focusing on xenograft models, DFIPA demonstrated significant tumor growth inhibition compared to control groups, suggesting its potential utility as an anticancer agent .

Comparison with Related Compounds

To better understand the uniqueness of DFIPA, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Fluoro-N-isopropylaniline | One fluorine atom at para position | Less fluorination may affect reactivity |

| 2,6-Difluoro-N,N-diethylaniline | Two fluorine atoms at different positions | Diethyl substitution increases lipophilicity |

| N-Isopropylaniline | No fluorine substituents | Lacks enhanced metabolic stability |

DFIPA's combination of two fluorine atoms and an isopropyl group provides distinct electronic properties that enhance its reactivity compared to other similar compounds. This unique configuration may lead to improved solubility and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.